An In-depth Technical Guide to 2-(4-bromophenyl)-1H-pyrimidin-6-one: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 2-(4-bromophenyl)-1H-pyrimidin-6-one: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The introduction of specific aryl substituents, such as a 4-bromophenyl group, can significantly modulate the pharmacological profile of these molecules by influencing their binding to biological targets. This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-1H-pyrimidin-6-one, a molecule of interest for drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from closely related analogues and established chemical principles to predict its properties and outline robust methodologies for its synthesis and characterization.
Molecular Structure and Identification
2-(4-bromophenyl)-1H-pyrimidin-6-one belongs to the family of monosubstituted pyrimidinones. Its structure consists of a pyrimidin-6-one core with a 4-bromophenyl substituent at the C2 position.
Key Identifiers (Predicted)
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Molecular Formula: C₁₀H₇BrN₂O
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Molecular Weight: 251.08 g/mol
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CAS Number: While a specific CAS number for this compound is not readily found, related structures such as 2-(4-Bromophenyl)pyrimidine have the CAS number 210354-17-9.
A critical aspect of pyrimidin-6-one chemistry is the potential for tautomerism. 2-(4-bromophenyl)-1H-pyrimidin-6-one can exist in equilibrium with its tautomeric forms: 2-(4-bromophenyl)pyrimidin-6-ol and zwitterionic species. The predominant tautomer will depend on the solvent, pH, and solid-state packing forces.
Caption: Tautomeric equilibrium of 2-(4-bromophenyl)-1H-pyrimidin-6-one.
Predicted Physicochemical Properties
The physical and chemical properties of 2-(4-bromophenyl)-1H-pyrimidin-6-one can be inferred from the known characteristics of pyrimidine and its derivatives.[1][2][3][4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Similar 2-aryl pyrimidines are typically crystalline solids.[5] |
| Melting Point | 150-200 °C | The melting point is expected to be higher than that of unsubstituted pyrimidine (20-22 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding. For comparison, 2-(4-Bromophenyl)pyrimidine has a melting point of 138 °C. The presence of the carbonyl group and N-H bond in the pyrimidinone ring will likely lead to stronger intermolecular interactions and a higher melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The pyrimidinone core provides polarity and hydrogen bonding capabilities, suggesting some aqueous solubility. However, the hydrophobic 4-bromophenyl group will limit this. Solubility is expected to be good in polar aprotic solvents. The solubility of related pyrimidines is a known challenge in some synthetic applications.[6] |
| pKa | Acidic pKa (N-H): ~8-10; Basic pKa (N): ~1-2 | The pyrimidine ring is weakly basic due to the electron-withdrawing effect of the two nitrogen atoms. The N-H proton of the pyrimidinone ring is weakly acidic. For reference, 2(1H)-pyrimidinone has an acidic pKa of 9.2 and a basic pKa of 2.2.[1] |
Proposed Synthetic Pathways
The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one can be approached through established methods for the construction of 2-aryl-pyrimidinones. A common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 2-(4-bromophenyl)-1H-pyrimidin-6-one.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one
This protocol is a generalized procedure based on common syntheses of related pyrimidinones. Optimization of reaction conditions (temperature, solvent, base) may be necessary.
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Preparation of 4-Bromobenzamidine: This intermediate can be synthesized from 4-bromobenzonitrile via the Pinner reaction or by other standard methods.
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Condensation Reaction:
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To a solution of a suitable malonic acid derivative (e.g., malondialdehyde tetraethyl acetal, 1 equivalent) in a polar solvent such as ethanol or methanol, add a base (e.g., sodium ethoxide or sodium methoxide, 2 equivalents).
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Add 4-bromobenzamidine hydrochloride (1 equivalent) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Work-up and Purification:
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Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
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The product may precipitate out of solution. If so, collect the solid by filtration.
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If the product remains in solution, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
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Chemical Reactivity and Stability
The chemical reactivity of 2-(4-bromophenyl)-1H-pyrimidin-6-one is dictated by the interplay of its functional groups: the pyrimidinone core and the 4-bromophenyl substituent.
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Electrophilic Aromatic Substitution: The pyrimidine ring is electron-deficient and generally resistant to electrophilic attack. The 4-bromophenyl ring can undergo electrophilic substitution, with the bromo group acting as an ortho-, para-director.
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Nucleophilic Aromatic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C4 and C6 positions if a leaving group is present. The carbonyl at C6 can be converted to a chloro group using reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles.[7][8]
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N-Alkylation and N-Acylation: The nitrogen atom in the pyrimidinone ring can be alkylated or acylated under appropriate basic conditions.
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Cross-Coupling Reactions: The bromo substituent on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule.
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 2-(4-bromophenyl)-1H-pyrimidin-6-one would be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the range of δ 7.5-8.5 ppm. - Protons on the pyrimidinone ring appearing as doublets in the range of δ 6.0-8.0 ppm. - A broad singlet for the N-H proton, with its chemical shift being solvent-dependent (typically δ 10-13 ppm in DMSO-d₆). |
| ¹³C NMR | - Carbonyl carbon (C6) signal around δ 160-170 ppm. - Signals for the aromatic carbons of both the pyrimidinone and 4-bromophenyl rings in the range of δ 110-160 ppm. - The carbon attached to the bromine atom (C-Br) will have a characteristic chemical shift. |
| FT-IR (ATR) | - A strong C=O stretching vibration in the range of 1650-1700 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). - C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Applications in Research and Drug Development
Derivatives of 2-aryl-pyrimidinones are of significant interest in medicinal chemistry due to their diverse biological activities. The 4-bromophenyl moiety can serve as a key pharmacophoric element or as a point for further chemical modification to explore structure-activity relationships (SAR). This class of compounds has been investigated for its potential as:
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Kinase Inhibitors: The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors.
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Antiviral and Anticancer Agents: Pyrimidine analogues are fundamental to nucleic acid chemistry and can act as antimetabolites.
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Materials Science: The rigid, planar structure and potential for intermolecular interactions make such compounds candidates for the development of organic electronic materials.[9][10]
Conclusion
While direct experimental data for 2-(4-bromophenyl)-1H-pyrimidin-6-one is scarce, a comprehensive understanding of its physical and chemical properties can be constructed based on the well-established chemistry of pyrimidinones and related heterocyclic systems. This guide provides a predictive framework and practical methodologies for its synthesis and characterization, serving as a valuable resource for researchers and scientists working in drug discovery and chemical synthesis. The versatile reactivity of this molecule, particularly the potential for cross-coupling reactions at the bromophenyl group and modifications of the pyrimidinone core, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.
References
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Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Available at: [Link]
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